

Molecular formula C₈H₁₂N₂ and molecular weight of 2-tert-Butylpyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-tert-Butylpyrazine

Cat. No.: B1581022

[Get Quote](#)

An In-depth Technical Guide to 2-tert-Butylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-tert-Butylpyrazine** (C₈H₁₂N₂), a significant heterocyclic aromatic compound. The document delineates its fundamental physicochemical properties, outlines a robust synthesis protocol, and details its analytical characterization through various spectroscopic methods. Furthermore, this guide explores the primary applications of **2-tert-Butylpyrazine**, particularly within the flavor and fragrance industries, and addresses critical safety and handling considerations. This guide is intended to be a valuable resource for professionals engaged in chemical research, development, and application.

Introduction and Physicochemical Properties

2-tert-Butylpyrazine, also known as Pyrazine, 2-(1,1-dimethylethyl)-, is an alkylpyrazine characterized by a pyrazine ring substituted with a tert-butyl group.^{[1][2]} This structural feature imparts specific organoleptic properties, making it a compound of interest in various industrial applications.

Molecular Structure and Properties

The molecular structure of **2-tert-Butylpyrazine** consists of a diazine ring with a bulky tert-butyl substituent at the C-2 position. This structure directly influences its physical and chemical characteristics.

```
digraph "2_tert_butylpyrazine" {  
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
```

```
node [shape=plaintext];
edge [style=solid];

C1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="N"]; C5
[label="C"]; C6 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
C7 [label="C"]; C8 [label="C"]; H4 [label="H3"]; C9 [label="C"]; H5
[label="H3"]; C10 [label="C"]; H6 [label="H3"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5
[ len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C3 -- H1 [len=1.0]; C5 --
H2 [len=1.0]; C6 -- H3 [len=1.0]; C2 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8
-- H4 [len=1.0]; C7 -- C9 [len=1.5]; C9 -- H5 [len=1.0]; C7 -- C10 [len=1.5];
C10 -- H6 [len=1.0];

C1 [pos="0,1.5!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="0,-1.5!"]; C4
[pos=" -1.3,-0.75!"]; C5 [pos=" -1.3,0.75!"]; C6 [pos="0,1.5!"]; H1
[pos="0,-2.5!"]; H2 [pos=" -2.3,1.25!"]; H3 [pos="0,2.5!"]; C7
[pos="2.8,-0.75!"]; C8 [pos="3.8,0.25!"]; H4 [pos="4.8,0.25!"]; C9
[pos="3.8,-1.75!"]; H5 [pos="4.8,-1.75!"]; C10 [pos="2.8,-2.75!"]; H6
[pos="2.8,-3.75!"]; }
```

Figure 2: General synthesis workflow for **2-tert-Butylpyrazine**.

Experimental Protocol

Step 1: Synthesis of 2-tert-Butyl-2,3-dihydropyrazine

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminoethane (1.0 equivalent) in a suitable solvent such as ethanol.
- To this solution, add 1-hydroxy-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 2-tert-butyl-2,3-

dihydropyrazine.

Step 2: Oxidation to **2-tert-Butylpyrazine**

- Dissolve the crude 2-tert-butyl-2,3-dihydropyrazine in a suitable solvent, such as dichloromethane or toluene.
- Add a dehydrogenating agent, for instance, manganese dioxide (MnO_2) or a catalytic amount of palladium on carbon (Pd/C) under an inert atmosphere.
- Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by Gas Chromatography (GC) or TLC.
- Once the reaction is complete, filter off the oxidizing agent or catalyst.
- Remove the solvent from the filtrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **2-tert-Butylpyrazine**.

Analytical Characterization

The structural confirmation and purity assessment of synthesized **2-tert-Butylpyrazine** are conducted using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **2-tert-Butylpyrazine** is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.0-1.5 ppm. The three protons on the pyrazine ring will appear as distinct signals in the aromatic region, generally between 8.0 and 9.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The four carbon atoms of the pyrazine ring will also show distinct resonances in the aromatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of **2-tert-Butylpyrazine** will exhibit a molecular ion peak (M^+) at $m/z = 136$, corresponding to its molecular weight. A prominent fragment ion is expected at $m/z = 121$, resulting from the loss of a methyl group ($[M-15]^+$). Another significant fragment would be the tert-butyl cation at $m/z = 57$.

Infrared (IR) Spectroscopy

The IR spectrum of **2-tert-Butylpyrazine** will show characteristic absorption bands. These include C-H stretching vibrations from the tert-butyl group and the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and C-H bending vibrations.

Applications

The primary application of **2-tert-Butylpyrazine** is as a flavor and fragrance agent in the food and perfume industries.[2] Its unique organoleptic profile, described as minty, green, nutty, and roasted, makes it a valuable component in the formulation of a wide array of savory flavors, including those for baked goods, snacks, and beverages. In the fragrance industry, it can be used to impart green and nutty notes to perfume compositions.

Safety and Handling

2-tert-Butylpyrazine is classified as a flammable liquid and vapor and is harmful if swallowed.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-tert-Butylpyrazine is a heterocyclic compound with significant applications, particularly in the flavor and fragrance sector. Its synthesis via the condensation of a 1,2-diamine and a 1,2-dicarbonyl derivative followed by oxidation is a reliable method for its preparation. The identity and purity of the compound can be unequivocally confirmed through a

combination of NMR, MS, and IR spectroscopy. Proper safety protocols must be observed during its handling and use. This guide serves as a foundational resource for researchers and industry professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-tert-Butylpyrazine | C₈H₁₂N₂ | CID 122943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-tert-butyl pyrazine, 32741-11-0 [thegoodscentscompany.com]
- To cite this document: BenchChem. [Molecular formula C₈H₁₂N₂ and molecular weight of 2-tert-Butylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581022#molecular-formula-c8h12n2-and-molecular-weight-of-2-tert-butylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com